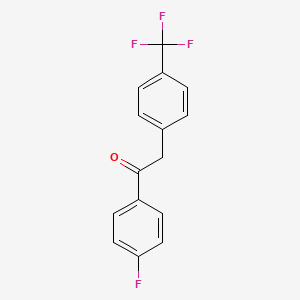
4'-Fluoro-2-(4-trifluoromethylphenyl)acetophenone
Cat. No. B8292617
M. Wt: 282.23 g/mol
InChI Key: DFZSWUNQVNVQFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06956132B2
Procedure details


Into a 1 l four-necked flask equipped with a thermometer, a stirrer, a dropping funnel and a N2 gas supply tube, a N2 gas was introduced so that the interior of the flask became a N2 atmosphere. 250 ml of dimethylformamide and 16.5 g (0.426 mol) of sodium hydride (62% oil suspension) were charged, and a solution comprising 69 g (0.387 mol) of 2-(4-fluorophenyl)-2-(N,N-dimethylamino)acetonitrile and 75.4 g (0.387 mol) of 4-(trifluoromethyl)benzyl chloride, was dropwise added over a period of one hour at from 10 to 15° C. under cooling with ice water and then further reacted at from 20 to 30° C. for one hour. Then, 280 ml of 40% sulfuric acid was added to this reaction mixture and reacted at from 80 to 90° C. for one hour. After completion of the reaction, 2 l of water was added, and precipitated crystals were collected by filtration and washed with a 2% sodium hydrogen carbonate aqueous solution and water. Then, the crystals were further washed and purified with 100 ml of n-hexane and then vacuum-dried to obtain 97.7 g (yield: 89.4%) of the desired compound (melting point: 93-95° C.) as slightly yellow crystals.





Quantity
69 g
Type
reactant
Reaction Step Four


[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five


Identifiers


|
REACTION_CXSMILES
|
N#N.[H-].[Na+].[F:5][C:6]1[CH:11]=[CH:10][C:9]([CH:12](N(C)C)[C:13]#N)=[CH:8][CH:7]=1.[F:18][C:19]([F:29])([F:28])[C:20]1[CH:27]=[CH:26][C:23](CCl)=[CH:22][CH:21]=1.S(=O)(=O)(O)[OH:31]>O.CN(C)C=O>[F:5][C:6]1[CH:11]=[CH:10][C:9]([C:12](=[O:31])[CH2:13][C:23]2[CH:26]=[CH:27][C:20]([C:19]([F:29])([F:28])[F:18])=[CH:21][CH:22]=2)=[CH:8][CH:7]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
16.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N#N
|
Step Four
|
Name
|
|
|
Quantity
|
69 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=C1)C(C#N)N(C)C
|
|
Name
|
|
|
Quantity
|
75.4 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C1=CC=C(CCl)C=C1)(F)F
|
Step Five
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
280 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Seven
|
Name
|
|
|
Quantity
|
2 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Into a 1 l four-necked flask equipped with a thermometer, a stirrer, a dropping funnel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
further reacted at from 20 to 30° C. for one hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reacted at from 80 to 90° C. for one hour
|
|
Duration
|
1 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
precipitated crystals
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
were collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with a 2% sodium hydrogen carbonate aqueous solution and water
|
WASH
|
Type
|
WASH
|
|
Details
|
Then, the crystals were further washed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified with 100 ml of n-hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
vacuum-dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(C=C1)C(CC1=CC=C(C=C1)C(F)(F)F)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 97.7 g | |
| YIELD: PERCENTYIELD | 89.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

